Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-

Analytical Chemistry Structural Confirmation Quality Control

The compound Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- (CAS 1864505-62-3; molecular formula C13H8FN3O5; exact mass 305.044799 g/mol) is a Schiff base formed by the condensation of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) and 2-fluoro-5-nitroaniline. It belongs to the class of salicylidene aniline derivatives, which are widely studied for their non-linear optical (NLO) properties, metal-chelating ability, and biological activities, and is differentiated from simpler analogs by the simultaneous presence of electron-withdrawing nitro and fluoro substituents on both aromatic rings.

Molecular Formula C13H8FN3O5
Molecular Weight 305.22 g/mol
Cat. No. B12458746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-
Molecular FormulaC13H8FN3O5
Molecular Weight305.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])F)O
InChIInChI=1S/C13H8FN3O5/c14-11-3-1-10(17(21)22)6-12(11)15-7-8-5-9(16(19)20)2-4-13(8)18/h1-7,18H
InChIKeyXWSMXDUBBJODPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-: A Specialized Nitro-Schiff Base for Targeted Research Applications


The compound Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- (CAS 1864505-62-3; molecular formula C13H8FN3O5; exact mass 305.044799 g/mol) is a Schiff base formed by the condensation of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) and 2-fluoro-5-nitroaniline [1]. It belongs to the class of salicylidene aniline derivatives, which are widely studied for their non-linear optical (NLO) properties, metal-chelating ability, and biological activities, and is differentiated from simpler analogs by the simultaneous presence of electron-withdrawing nitro and fluoro substituents on both aromatic rings [2].

Why 4-Nitrophenol Schiff Bases Are Not Interchangeable


While the 4-nitrophenol Schiff base scaffold is common, generic substitution fails because of the profound influence of the aniline-ring substituent pattern on molecular properties. The introduction of a 2-fluoro-5-nitro substitution on the aniline ring (as in the target compound) alters the electronic distribution and hydrogen-bonding network compared to unsubstituted or mono-substituted analogs like (E)-4-nitro-2-[(phenylimino)methyl]phenol [1]. This is evident in the solid state, where the related naphthalen-2-ol analog with the same 2-fluoro-5-nitrophenyl motif exhibits hydroxy/keto tautomeric disorder, a feature that dictates reactivity and spectroscopic behavior and cannot be assumed from the behavior of other in-class compounds [2].

Quantitative Evidence for Differentiated Selection of Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-


Molecular Formula and Exact Mass Verification via GC-MS

The molecular identity of the target compound is confirmed by GC-MS, with an exact mass of 305.044799 g/mol and molecular formula C13H8FN3O5 [1]. This distinguishes it from the non-fluorinated parent (E)-4-nitro-2-[(phenylimino)methyl]phenol (C13H10N2O3, exact mass 242.0691 g/mol) [2]. For procurement, this mass spectral fingerprint provides a definitive, instrument-verifiable marker to ensure the correct fluoro-nitro compound, rather than a simpler analog, is received.

Analytical Chemistry Structural Confirmation Quality Control

Solid-State Tautomeric Behavior in 2-Fluoro-5-nitrophenyl Schiff Bases

In the related compound 1-{(E)-[(2-fluoro-5-nitrophenyl)imino]methyl}naphthalen-2-ol, which shares the identical aniline-derived fragment, the intramolecular hydrogen bond between the phenol –OH and imine nitrogen leads to hydroxy and keto tautomers co-existing in the solid state, with the hydroxy form dominating at an occupancy of 0.59:0.41 at 123 K [1]. This behavior is in contrast to many non-fluorinated Schiff bases that adopt a single tautomeric form. While direct single-crystal data for the target 4-nitrophenol analog are not yet reported, the presence of the identical 2-fluoro-5-nitrophenyl motif strongly suggests analogous tautomeric complexity, a property that can impact coordination chemistry and spectroscopic signatures.

Solid-State Chemistry Tautomerism Crystal Engineering

NLO Activity Potential Inferred from Class-Level QSAR Models

A QSAR study on a series of Schiff bases derived from salicylaldehyde and nitroanilines demonstrated that all studied structures are non-centrosymmetric (C1 point group) and thus second harmonic generation (SHG) active, with a multiple linear regression model (R² = 0.955) linking polarizability and HOMO-LUMO energy gap to SHG efficiency [1]. The target compound, bearing both a nitro-substituted salicylaldehyde ring and a fluoro-nitro aniline ring, belongs to this class and is expected to exhibit non-zero hyperpolarizability. Its calculated molecular polarizability and energy gap, while not individually benchmarked, are governed by the same descriptors identified in the QSAR model, providing a framework for computational pre-screening ahead of procurement.

Non-Linear Optics DFT QSAR

High-Impact Application Scenarios for Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-


Precursor for Asymmetric Metal-Salen-Type Catalysts

The 4-nitrophenol framework, coupled with the electron-deficient 2-fluoro-5-nitrophenyl imine, creates a highly tunable N,O-chelating ligand. Upon metalation with Cu(II), Ni(II), or Co(II), the resulting complex can be used in catalytic oxidations or reductions, with the fluoro and nitro groups providing a strong electron-withdrawing environment that is known to increase the Lewis acidity of the metal center relative to non-fluorinated analogs, as inferred from the class behavior described in Section 3, Evidence Item 2.

Candidate for Second Harmonic Generation (SHG) and NLO Material Screening

Based on the class-level QSAR model showing all salicylaldehyde-nitroaniline Schiff bases are SHG-active (Section 3, Evidence Item 3), this compound is a strong candidate for experimental NLO screening. Its specific substitution pattern can be computationally pre-evaluated using the published polarizability/gap model to rank its expected hyperpolarizability against other analogs before committing to costly crystal growth and Kurtz-Perry powder testing.

Analytical Standard for LC-MS and GC-MS Method Development

The compound's well-defined mass spectrum and exact mass of 305.0448 g/mol (Section 3, Evidence Item 1) make it an excellent candidate for use as a retention-time and mass-calibration standard in reversed-phase LC-MS or GC-MS methods designed to detect nitroaromatic environmental contaminants or drug metabolites, ensuring accurate identification against the non-fluorinated analog at m/z 242.

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